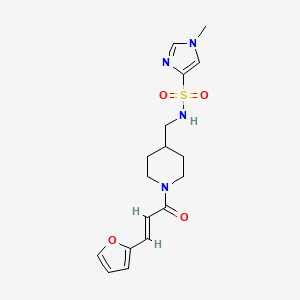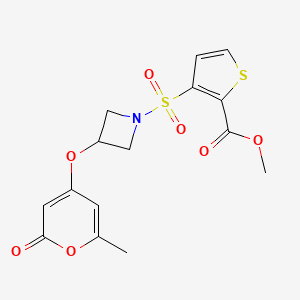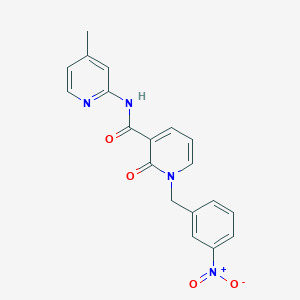
(E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide” appears to be a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carbohydrazide group, which is an organic compound with the formula R1R2C(NH2)NH2. The “E” in the name indicates the geometry around the double bond, with “E” standing for “entgegen”, which is German for “opposite”.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the carbohydrazide group. The exact methods would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring and the carbohydrazide group would likely contribute to the overall polarity of the molecule.Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, it would largely depend on the conditions and the reagents present. The pyrazole ring and the carbohydrazide group could potentially undergo a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring and the carbohydrazide group could influence its solubility, melting point, and other physical properties.Scientific Research Applications
Structural and Molecular Docking Studies
A study conducted by Karrouchi et al. (2021) synthesized and characterized the molecule through spectroscopic methods and confirmed its (E)-configuration through X-ray diffraction. The molecule exhibited potential as an anti-diabetic agent through molecular docking studies with the 4AMJ protein, suggesting its application in developing diabetes treatments (Karrouchi et al., 2021).
Fluorescent Sensing
Dhara et al. (2016) designed a new fluorescent sensor using a similar molecular framework, demonstrating excellent selectivity and sensitivity for Zn2+ and Mg2+ ions in aqueous acetonitrile solution. This suggests the compound's utility in developing fluorescent probes for detecting specific metal ions in biological and environmental samples (Dhara et al., 2016).
Anticancer Evaluation
Salahuddin et al. (2014) explored derivatives related to this molecular structure for their anticancer properties. Through a series of synthetic steps, they evaluated the compounds against various cancer cell lines, identifying compounds with activity against breast cancer, highlighting the molecule's potential in anticancer research (Salahuddin et al., 2014).
Corrosion Protection
Paul et al. (2020) investigated derivatives of the molecule for corrosion protection on mild steel in acidic solutions. The study found significant inhibition efficiency, suggesting applications in industrial corrosion protection (Paul et al., 2020).
Synthetic Utility and Characterization
Additional research focuses on the synthetic versatility of compounds bearing the pyrazole moiety, leading to new materials with potential applications in chemistry and materials science. For instance, Zhou et al. (2008) synthesized a novel monomer for copolymerization, indicating applications in metal ion detection and analysis (Zhou et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials.
Please note that this is a general analysis based on the structure of the compound and does not include specific information on “(E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide”. For a more detailed and specific analysis, further research would be required.
properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-17-11-9-15(10-12-17)14-23-26-22(27)21-13-20(24-25-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNQHYOOBWBKHF-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985221.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)

![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)





![{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine](/img/structure/B2985235.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985237.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2985238.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)
